Spiro[1,3-benzodioxole-2,1'-cyclopentane]
Overview
Description
Spiro[1,3-benzodioxole-2,1’-cyclopentane]: is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It is characterized by a spirocyclic structure, where a benzodioxole ring is fused to a cyclopentane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzodioxole derivative with a cyclopentane derivative in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Spiro[1,3-benzodioxole-2,1’-cyclopentane] may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring .
Scientific Research Applications
Chemistry
In chemistry, Spiro[1,3-benzodioxole-2,1’-cyclopentane] is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, the compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that spirocyclic compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Industry
In the industrial sector, Spiro[1,3-benzodioxole-2,1’-cyclopentane] is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[1,3-benzodioxole-2,1’-cyclopentane] include other spirocyclic molecules, such as spiroindoles and spirooxindoles . These compounds share the spirocyclic motif but differ in the specific rings and functional groups attached.
Uniqueness
What sets Spiro[1,3-benzodioxole-2,1’-cyclopentane] apart is its benzodioxole ring fused to a cyclopentane ring. This unique structure imparts distinct chemical properties, such as stability and reactivity, making it valuable in various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of products further highlights its versatility .
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSVOBDIGBCITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269468 | |
Record name | Spiro[1,3-benzodioxole-2,1′-cyclopentane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-32-4 | |
Record name | Spiro[1,3-benzodioxole-2,1′-cyclopentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[1,3-benzodioxole-2,1′-cyclopentane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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